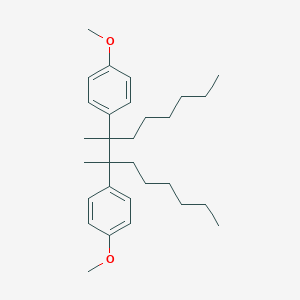
Acetic acid;3-methoxy-1-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methoxy-1-phenylcyclohexan-1-ol: is an organic compound that combines the properties of acetic acid and a substituted cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-methoxy-1-phenylcyclohexan-1-ol typically involves the reaction of 3-methoxy-1-phenylcyclohexan-1-ol with acetic acid under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process. The reaction is carried out by mixing 3-methoxy-1-phenylcyclohexan-1-ol with acetic acid and a small amount of sulfuric acid, followed by heating the mixture to around 90°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or other strong acids is common to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Acetic acid;3-methoxy-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrobromic acid or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Acetic acid;3-methoxy-1-phenylcyclohexan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of substituted cyclohexanols on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of acetic acid;3-methoxy-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with receptors in the nervous system .
Comparison with Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, known for its reprotoxic potential.
Phenylcyclohexanol: A compound with a similar cyclohexanol structure but without the methoxy group.
Uniqueness: Acetic acid;3-methoxy-1-phenylcyclohexan-1-ol is unique due to the presence of both a methoxy group and a phenyl ring on the cyclohexanol structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
823813-38-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
acetic acid;3-methoxy-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-15-12-8-5-9-13(14,10-12)11-6-3-2-4-7-11;1-2(3)4/h2-4,6-7,12,14H,5,8-10H2,1H3;1H3,(H,3,4) |
InChI Key |
FXQGCNPNSACURS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1CCCC(C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)


![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
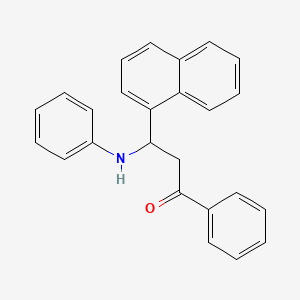
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
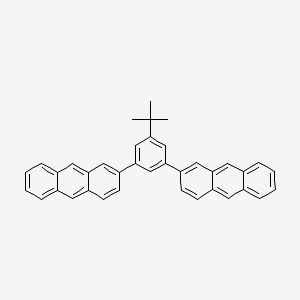
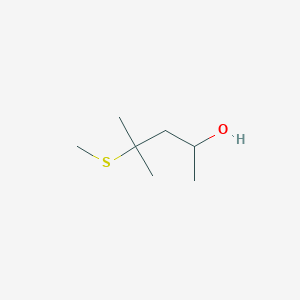
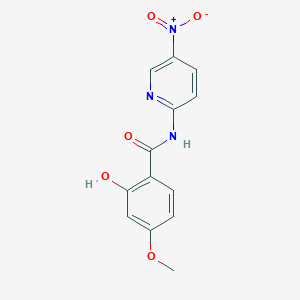
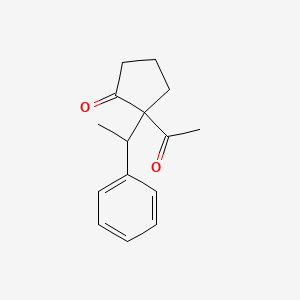
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
